Liriodendrine

Vue d'ensemble

Description

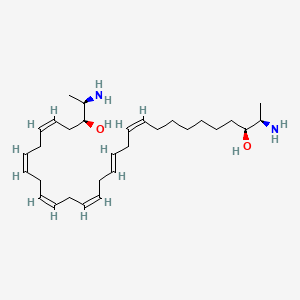

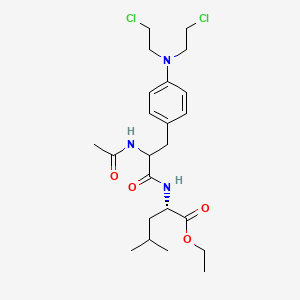

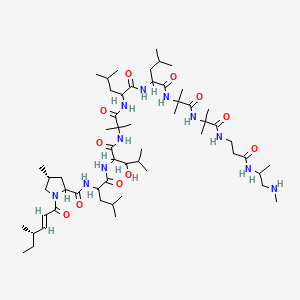

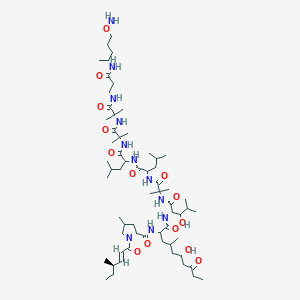

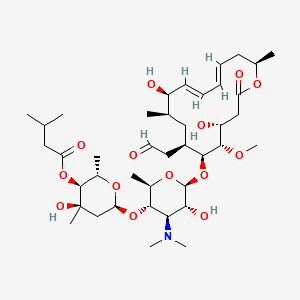

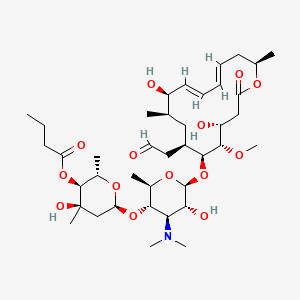

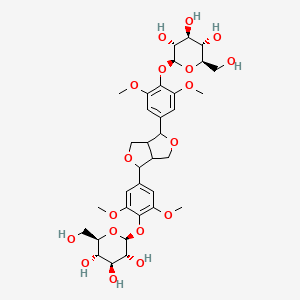

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Ligustrum sinense, Eleutherococcus divaricatus, and other organisms with data available.

Applications De Recherche Scientifique

Santé cardiovasculaire

La liriodendrine montre un potentiel dans le traitement des maladies cardiovasculaires. Il a été constaté qu'elle avait une activité biologique contre les infarctus du myocarde et les arythmies, offrant des effets protecteurs pour la santé cardiaque .

Système respiratoire

La recherche indique que la this compound peut avoir un effet protecteur contre les lésions pulmonaires aiguës (ALI). Elle peut réduire le contenu des facteurs pro-inflammatoires et améliorer les taux de survie chez les souris septiques induites par la ligature et la ponction cæcale, ce qui suggère son utilisation dans la gestion de conditions telles que la septicémie .

Santé hépatique

La this compound peut également offrir des avantages protecteurs pour le foie, montrant un potentiel contre les lésions hépatiques. Cela pourrait être particulièrement bénéfique dans les conditions où le stress oxydatif est un facteur contributif .

Propriétés anti-inflammatoires

Le composé a démontré des effets anti-inflammatoires, ce qui pourrait être utile dans le traitement de diverses conditions inflammatoires, notamment la rectocolite hémorragique et l'inflammation intestinale .

Protection gastro-intestinale

La this compound s'est avérée prometteuse dans la protection contre les lésions gastriques, ce qui pourrait en faire un agent précieux dans le traitement des ulcères et d'autres troubles gastro-intestinaux .

Activité antivirale

Il existe des preuves suggérant que la this compound pourrait jouer un rôle dans la lutte contre les infections virales, car il a été constaté qu'elle inhibait la protéase du SRAS-CoV-2, ce qui indique une utilisation potentielle dans les thérapies antivirales .

Effets antioxydants

Les propriétés antioxydantes du composé suggèrent qu'il pourrait être utilisé pour lutter contre le stress oxydatif, qui est impliqué dans une variété de maladies chroniques .

Potentiel anticancéreux

La this compound peut également posséder des propriétés anticancéreuses, offrant une voie potentielle pour la recherche sur le traitement du cancer .

Mécanisme D'action

Target of Action

Liriodendrin primarily targets the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .

Mode of Action

Liriodendrin interacts with its targets by inhibiting the expression of certain key molecules. In the sphingolipid pathway, it reduces the expression of Cer, Cer1P, and S1P . In the SRC/STAT3/MAPK signaling pathway, it attenuates the elevated phosphorylation levels of SRC’s downstream components (JNK, P38, and STAT3) .

Biochemical Pathways

Liriodendrin affects the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway. By reducing the expression of Cer, Cer1P, and S1P in the sphingolipid pathway, it inhibits intestinal inflammation and intestinal cell apoptosis . By attenuating the phosphorylation levels of JNK, P38, and STAT3 in the SRC/STAT3/MAPK signaling pathway, it protects against acute lung injury .

Pharmacokinetics

Research has shown that liriodendrin can be effectively absorbed and utilized in the body, as evidenced by its significant effects in reducing inflammation and apoptosis in various disease models .

Result of Action

Liriodendrin’s action results in reduced inflammation and apoptosis. It decreases the levels of pro-inflammatory cytokines (IL-6 and TNF-α), inhibits the activation of Bcl-2/Bax/Caspase-3 and NF-κB signaling pathways, and reduces histological damage to tissues . In the case of acute lung injury, it ameliorates acidosis and hypoxemia .

Action Environment

It’s worth noting that the effectiveness of liriodendrin can be influenced by the severity of the disease state and the individual’s overall health status .

Analyse Biochimique

Biochemical Properties

Liriodendrin has been shown to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been found to interact with tumor necrosis factor alpha (TNF-α), a key player in inflammation . Liriodendrin establishes H-bonds with Thr87 and Arg 82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .

Cellular Effects

Liriodendrin has been observed to have significant effects on various types of cells and cellular processes . It has been shown to improve airway hyperresponsiveness and regulate levels of serum histamine and immunoglobulins in a dose-dependent manner . Additionally, it reduces bronchoalveolar secretion, thymic stromal lymphopoietin, and other pro-inflammatory cytokines, such as IL-1β, TNF-α, MIP-2, and eosinophil granule proteins .

Molecular Mechanism

At the molecular level, Liriodendrin exerts its effects through various mechanisms. It has been found to bind to TNF-α, inhibiting its activity and thereby reducing inflammation . This binding interaction is thought to be responsible for the observed reduction in pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liriodendrin have been observed to change over time . It has been found to have a significant impact on cellular function, with long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Liriodendrin have been found to vary with dosage . At higher doses, it has been observed to have more pronounced effects on inflammation and immune response .

Metabolic Pathways

Liriodendrin is involved in various metabolic pathways . It interacts with enzymes such as TNF-α, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Liriodendrin is transported and distributed in a manner that allows it to exert its effects . It is thought to interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of Liriodendrin is thought to play a role in its activity and function . It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-DVWYHDMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96038-87-8 | |

| Record name | Liriodendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096038878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.